Roslin 2
准备方法
合成路线和反应条件
Roslin-2的合成涉及苄胺与六亚甲基四胺在氢溴酸存在下的反应。 反应通过形成中间体进行,然后通过添加溴转化为最终产物 .
工业生产方法
Roslin-2的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 反应条件得到严格控制,以确保最终产物的产率高和纯度高。 该化合物通常以结晶固体的形式生产,并储存在低温下以保持其稳定性 .
化学反应分析
反应类型
Roslin-2经历了几种类型的化学反应,包括:
氧化: Roslin-2可以在特定条件下被氧化以形成各种氧化产物。
还原: 该化合物可以还原为其相应的胺衍生物。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
氧化: Roslin-2的各种氧化衍生物。
还原: Roslin-2的胺衍生物。
取代: 取代衍生物,其中溴离子被其他亲核试剂取代.
科学研究应用
Roslin-2具有广泛的科学研究应用,包括:
癌症研究: Roslin-2用于重新激活p53,一种肿瘤抑制蛋白,它在癌细胞中经常失活。
细胞信号传导研究: 该化合物用于研究粘着斑激酶和p53之间的相互作用,为参与癌症进展的细胞信号传导途径提供见解.
作用机制
Roslin-2通过破坏粘着斑激酶和p53之间的相互作用来发挥其作用。 这种破坏恢复了p53的转录活性,导致p53依赖性基因(如p21、MDM2和Bax)的激活 . 这些基因在细胞周期调节、凋亡和DNA修复中起着至关重要的作用。 通过重新激活p53,Roslin-2可以诱导凋亡并抑制癌细胞的生长 .
相似化合物的比较
类似化合物
Nutlin-3: 另一种小分子,通过抑制p53和MDM2之间的相互作用来重新激活p53。
RITA(p53的重新激活和肿瘤细胞凋亡的诱导): 一种与p53结合并防止其降解的化合物。
PRIMA-1(p53的重新激活和大规模凋亡的诱导): 一种恢复突变p53功能的分子.
Roslin-2的独特性
Roslin-2在其特异性破坏粘着斑激酶和p53之间相互作用的能力方面是独一无二的,这种机制与其他p53重新激活剂不同。 这种独特的机制使其成为研究p53途径和开发靶向癌症疗法的宝贵工具 .
属性
IUPAC Name |
1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKPGPWDHCYCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29574-21-8 | |
Record name | 29574-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Roslin 2 in cancer cells?
A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]
Q2: Which genes are affected by this compound treatment in cancer cells?
A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []
Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?
A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:
- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。